tetraoxidochromate(IV)

Descripción

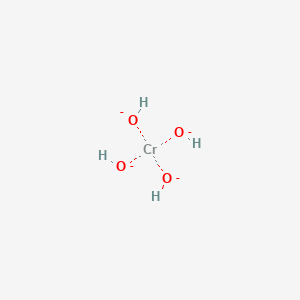

Tetraoxidochromate(IV), with the hypothetical formula $[CrO4]^{4-}$, is a chromium(IV) oxo complex characterized by a tetrahedral geometry comprising four oxide ligands. Chromium in the +4 oxidation state is less common compared to its more stable +3 and +6 states, making this compound a subject of specialized synthetic and spectroscopic studies. The synthesis of tetraoxidochromate(IV) likely involves redox reactions under controlled conditions, such as the reduction of chromate ($CrO4^{2-}$) or oxidation of Cr(III) precursors. Its electronic configuration ($d^2$) suggests paramagnetic behavior, and its reactivity is dominated by redox activity, though stability in aqueous solutions remains challenging due to disproportionation tendencies .

Propiedades

Fórmula molecular |

CrH4O4-4 |

|---|---|

Peso molecular |

120.03 g/mol |

Nombre IUPAC |

chromium;tetrahydroxide |

InChI |

InChI=1S/Cr.4H2O/h;4*1H2/p-4 |

Clave InChI |

QJJQCFFMTQDLQE-UHFFFAOYSA-J |

SMILES canónico |

[OH-].[OH-].[OH-].[OH-].[Cr] |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Functional Contrasts

- Oxidation State : Chromate (Cr(VI)) and dichromate (Cr(VI)) are more stable and prevalent than tetraoxidochromate(IV) (Cr(IV)) due to chromium’s preference for +3 and +6 states.

- Geometry : All three adopt tetrahedral ($CrO4^{2-}$) or dimeric tetrahedral ($Cr2O_7^{2-}$) geometries, but Cr(IV) complexes are less structurally characterized.

- Redox Behavior : Chromate and dichromate are strong oxidizing agents, whereas Cr(IV) species act as intermediates in redox cascades, often disproportionate into Cr(III) and Cr(VI) .

Table 1: Comparative Properties of Chromium Oxo Complexes

| Property | Tetraoxidochromate(IV) | Chromate ($CrO_4^{2-}$) | Dichromate ($Cr2O7^{2-}$) |

|---|---|---|---|

| Oxidation State | +4 | +6 | +6 |

| Geometry | Tetrahedral | Tetrahedral | Dimeric Tetrahedral |

| Color | Not reported | Yellow | Orange-red |

| Stability in Water | Low | High | High |

| Magnetic Moment (BM) | ~2.8 (paramagnetic) | Diamagnetic | Diamagnetic |

Permanganate ($MnO_4^-$)

Functional Similarities and Differences

- Oxidation State : Permanganate contains Mn(VII), a higher oxidation state than Cr(IV), leading to stronger oxidative capacity.

Tetraperoxochromate(V) ($[Cr(O2)4]^{3-}$)

Ligand and Reactivity Contrasts

Table 2: Cr(IV) vs. Cr(V) Complexes

| Property | Tetraoxidochromate(IV) | Tetraperoxochromate(V) |

|---|---|---|

| Oxidation State | +4 | +5 |

| Ligand Type | Oxide ($O^{2-}$) | Peroxo ($O_2^{2-}$) |

| Stability | Low | Moderate |

| Key Spectral Features | d-d transitions | Charge-transfer bands |

Iridium(IV) Oxalato Complexes (e.g., $[IrCl_4Ox]^{3-}$)

Structural Analogues

- Metal Center : Iridium(IV) complexes, such as those in , share a +4 oxidation state with Cr(IV) but differ in ligand composition (halides + oxalate vs. oxide).

- Spectroscopy : Both exhibit charge-transfer (CT) bands and spin-orbit coupling effects. For instance, $[IrBr_4Ox]^{2-}$ shows resolved CT transitions at 10K, analogous to Cr(IV)’s predicted fine structure in low-temperature spectra .

Research Findings and Challenges

- Synthesis : Tetraoxidochromate(IV) requires inert atmospheres and low temperatures to prevent disproportionation, unlike more stable chromate .

- Spectroscopy : UV-Vis studies of Cr(IV) are sparse, but parallels exist with Ir(IV) complexes, where CT bands split into distinct components (e.g., 1000–1400 cm$^{-1}$ for Ir-Br transitions) .

- Applications : Cr(IV) oxo complexes are explored for catalytic redox processes, though their instability limits industrial use compared to chromate or permanganate.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.